ethyl 2-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 2-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a phenyl group and linked to a benzoate ester via a sulfanylacetamido bridge. The thienopyrimidine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications. However, analogous synthetic strategies, such as those involving cesium carbonate-mediated couplings (as seen in thienopyrimidine derivatives) , could be hypothesized for its preparation.
Properties
IUPAC Name |
ethyl 2-[[2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-3-31-23(30)16-11-7-8-12-17(16)25-20(28)14-32-24-26-18-13-19(15-9-5-4-6-10-15)33-21(18)22(29)27(24)2/h4-13H,3,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHKYYBBZPVCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-N’-[2-(1H-indol-2-yl)phenyl]urea typically involves the reaction of 2-ethylphenyl isocyanate with 2-(1H-indol-2-yl)aniline. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis might involve more efficient and cost-effective methods, such as continuous flow reactors or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-N’-[2-(1H-indol-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety might yield oxindole derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-N’-[2-(1H-indol-2-yl)phenyl]urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis using available evidence and inferred data:
Thieno[3,2-d]Pyrimidinone Derivatives
- 3-Methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidine: The core structure lacks the sulfanylacetamido-benzoate extension. Thienopyrimidinones are often explored for anticancer activity due to their ability to intercalate DNA or inhibit tyrosine kinases.
- Ethyl Benzoate-Linked Analogs: Compounds like those in (e.g., 6-(2-amino-6-phenylpyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one) share a benzo-fused heterocycle but differ in the oxazinone ring versus the thienopyrimidine core. Such structural variations influence solubility and target selectivity .
Sulfonylurea and Benzoate Esters
- Metsulfuron Methyl (): A sulfonylurea herbicide with a triazine-benzoate structure. Unlike the target compound, it lacks the thienopyrimidine core but shares sulfonyl and benzoate functionalities, which are critical for herbicidal activity via acetolactate synthase inhibition .
- Ethyl vs.
Heterocyclic Cores and Bioactivity
- Pyran Derivatives (): The 2H-pyran-4-yl benzoate structure reported in demonstrates how ester-linked heterocycles can adopt planar conformations for crystallographic packing. However, the pyran ring’s electronic properties differ significantly from thienopyrimidine, affecting reactivity and binding modes .
Data Tables and Research Findings
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Hypothesized)
Critical Analysis of Evidence Limitations
The provided evidence lacks direct data on the target compound, necessitating inferences from structural analogs:
- Synthesis: No explicit protocols are available, but cesium carbonate/DMF-mediated reactions () might apply for thioether bond formation .
- Bioactivity: Thienopyrimidines are understudied in the evidence compared to triazines or benzoxazines.
- Characterization : Spectroscopic methods (1H NMR, IR, Mass) from are standard for such compounds but require validation.
Biological Activity
Ethyl 2-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a thienopyrimidine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique thieno[3,2-d]pyrimidine core, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core and various functional groups. The synthesis typically involves multiple steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : This step usually involves cyclization reactions under acidic or basic conditions.
- Introduction of Functional Groups : Various functional groups are introduced through nucleophilic substitution reactions.
- Final Product Formation : The final compound is obtained by reacting intermediates with acetamide derivatives.
Biological Activities
The biological activities of this compound have been investigated in several studies. Key findings include:
Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Studies have demonstrated that thienopyrimidine derivatives can inhibit cancer cell proliferation in vitro and in vivo . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anticonvulsant Properties
Some derivatives have been reported to possess anticonvulsant activities. Ethyl 2-[2-(sulfanyl)acetamido]benzoate derivatives have shown promise in reducing seizure frequency in animal models .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes.
- Receptor Modulation : It could modulate receptors related to neurotransmission and cell signaling pathways.
- Oxidative Stress Reduction : Some studies suggest that these compounds may reduce oxidative stress in cells, contributing to their protective effects against various diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| El-Azab et al., 2013 | Demonstrated anticonvulsant activity in animal models. |
| Godhani et al., 2016 | Showed significant antimicrobial activity against Gram-positive bacteria. |
| Fayad et al., 2019 | Identified anticancer properties through screening drug libraries on multicellular spheroids. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
